![molecular formula C25H19FN2O6 B4631763 4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4631763.png)
4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
Descripción general
Descripción
This compound belongs to a class of organic molecules known for their complex molecular structures and potential applications in materials science, pharmaceuticals, and organic synthesis. Compounds with similar structural features often exhibit unique physical and chemical properties, making them subjects of intensive research.
Synthesis Analysis
The synthesis of complex organic molecules like this one typically involves multi-step reactions, including condensation, nitration, and functional group transformations. Yeong et al. (2018) discussed the synthesis and crystal structure of related compounds, highlighting the critical role of single-crystal X-ray diffraction in elucidating their structures (Yeong et al., 2018).
Molecular Structure Analysis
Molecular structure analysis, often conducted via X-ray crystallography, provides insights into the compound's geometry, bond lengths, angles, and conformation. Somagond et al. (2018) synthesized a new Schiff base and characterized it using various techniques, including single crystal X-ray crystallography, which is crucial for understanding the molecular architecture of such compounds (Somagond et al., 2018).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, Potkin et al. (2001) explored the reactions of similar compounds with methyl- and phenyllithium, demonstrating the importance of substituents and reaction conditions on the outcome (Potkin et al., 2001).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystallinity can be significantly affected by the molecular structure. The study of crystal structures and hydrogen bonding patterns, as shown in the works of Yeong et al. (2018), provides valuable information on the physical characteristics of these compounds (Yeong et al., 2018).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are key aspects of organic compounds. The synthesis and transformations of solvomercuration adducts of nitrobenzyl compounds, as investigated by Fedotov et al. (2013), shed light on the complex chemical behavior of these molecules (Fedotov et al., 2013).
Aplicaciones Científicas De Investigación
Two-Photon Absorption Properties
New fluorescent oxazolone derivatives, including structures similar to the specified compound, demonstrate significant two-photon absorption (TPA) properties. This characteristic is attributed to the compound's highly conjugated π-system with push-pull geometry, enhancing its nonlinear optical properties. Such materials are promising for applications in optical limiting, data storage, and fluorescence imaging due to their high TPA cross-sections and emission quantum yields. The study highlights the potential of oxazolone derivatives in developing advanced materials for photonic applications (Rodrigues et al., 2012).
Interactions in Ethyl 2-Triazolyl-2-Oxoacetate Derivatives
Investigations into ethyl 2-triazolyl-2-oxoacetate derivatives reveal significant π-hole tetrel bonding interactions, offering insights into the electronic effects of substituents on molecular interactions. Such studies contribute to understanding the fundamental aspects of molecular design and interaction, which are crucial for the development of new materials and chemical sensors. The research provides a basis for exploring the potential of similar compounds in various scientific and technological applications, including molecular recognition and materials science (Ahmed et al., 2020).
Antimicrobial Activity
A series of compounds structurally related to the specified oxazolone derivative have been synthesized and evaluated for their antimicrobial properties. The presence of substituents like nitro groups on the phenyl ring significantly influences the antimicrobial activity, underscoring the importance of molecular structure in determining biological efficacy. These findings highlight the potential of oxazolone derivatives in contributing to the development of new antimicrobial agents, addressing the growing need for novel therapeutics against resistant pathogens (Kumar et al., 2011).
Propiedades
IUPAC Name |
(4Z)-4-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O6/c1-2-32-23-14-17(9-12-22(23)33-15-16-7-10-18(11-8-16)28(30)31)13-21-25(29)34-24(27-21)19-5-3-4-6-20(19)26/h3-14H,2,15H2,1H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWJBKTVFLZBPP-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-2-thienyl)acetamide](/img/structure/B4631691.png)
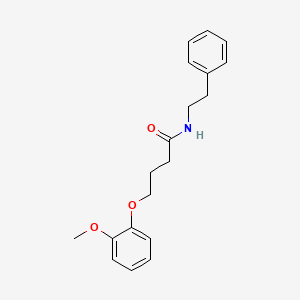
![5-(difluoromethyl)-4-({4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4631707.png)
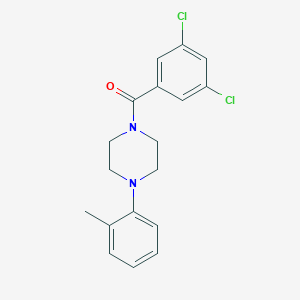
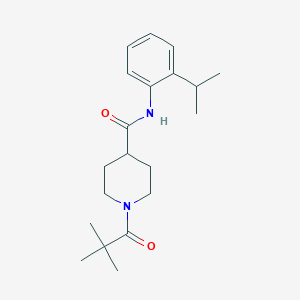
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631728.png)
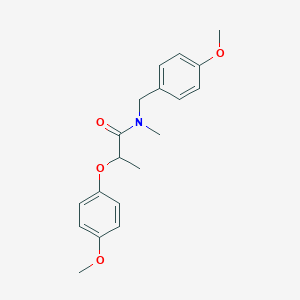
![methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4631735.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4631741.png)
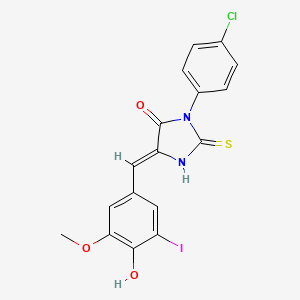
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea](/img/structure/B4631753.png)
![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4631755.png)
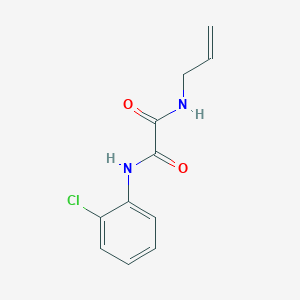
![6-ethoxy-4-({4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4631771.png)